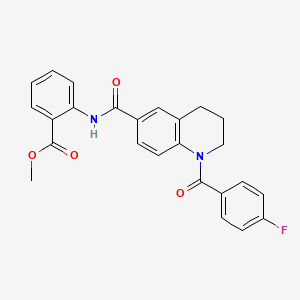
methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate in lab experiments include its ability to inhibit various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It also exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential use as a diagnostic tool for the detection of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential and minimize its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been found to inhibit various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. While there are some limitations to its use in lab experiments, it holds promise for future research as a potential therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate involves the reaction of 4-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 2-[[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-32-25(31)20-6-2-3-7-21(20)27-23(29)18-10-13-22-17(15-18)5-4-14-28(22)24(30)16-8-11-19(26)12-9-16/h2-3,6-13,15H,4-5,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRLHTWQWWVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


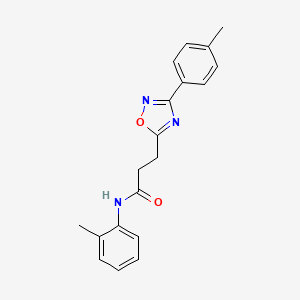
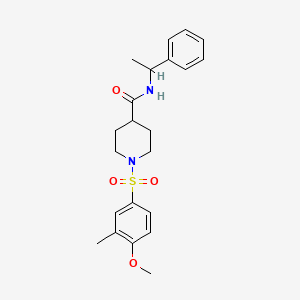
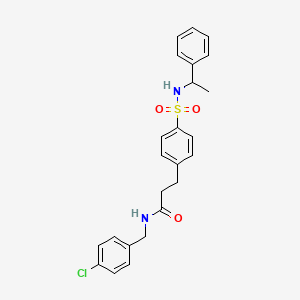
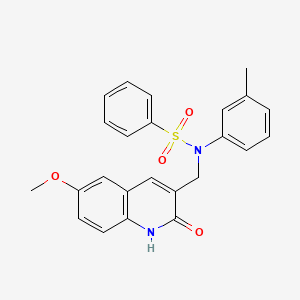

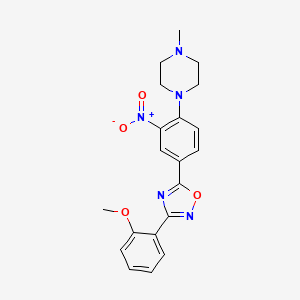
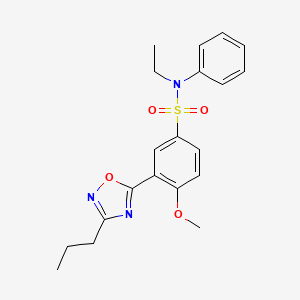
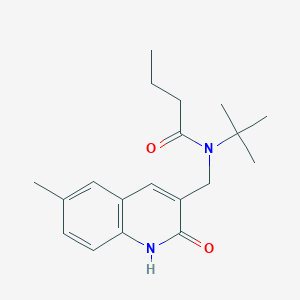
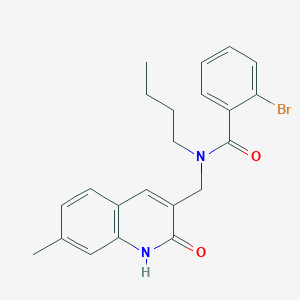

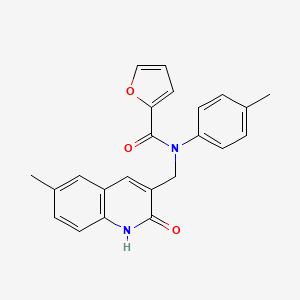
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)
